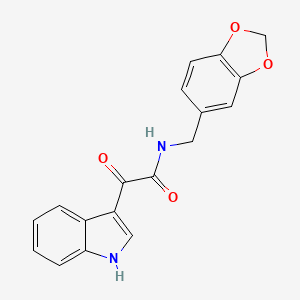
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company, Biotrial. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and is being investigated for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
BIA 10-2474 acts by selectively inhibiting N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This results in an increase in the levels of endocannabinoids, which bind to and activate cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to produce analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BIA 10-2474 has several advantages for lab experiments, including its high potency and selectivity for N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which allows for precise modulation of the endocannabinoid system. However, its safety profile has been a subject of concern, as it has been associated with severe adverse effects in clinical trials.
Orientations Futures
Future research on BIA 10-2474 should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various neurological disorders. Additionally, efforts should be made to improve its safety profile and minimize the risk of adverse effects in clinical trials.
Applications De Recherche Scientifique
BIA 10-2474 has been extensively studied for its potential therapeutic applications in various neurological disorders such as pain, anxiety, and depression. It has been shown to modulate the endocannabinoid system by inhibiting N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. This leads to an increase in the levels of endocannabinoids, resulting in analgesic, anxiolytic, and antidepressant effects.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(13-9-19-14-4-2-1-3-12(13)14)18(22)20-8-11-5-6-15-16(7-11)24-10-23-15/h1-7,9,19H,8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBJAPWVEQZUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



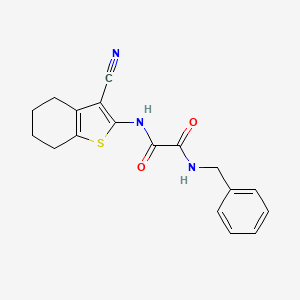
![phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)
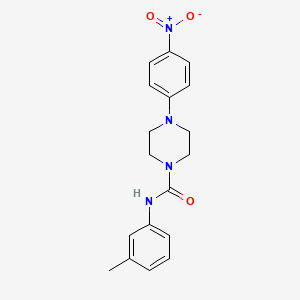
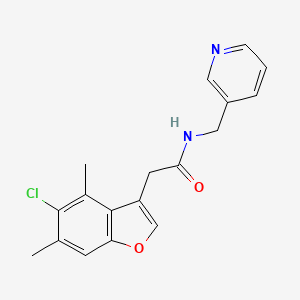
![(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)
![4-{[(2-chloro-6-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4392745.png)

![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)

![ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4392765.png)
![2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)
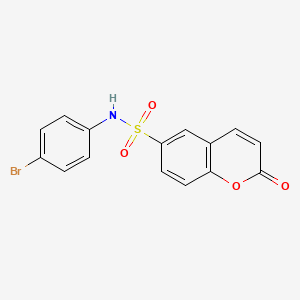
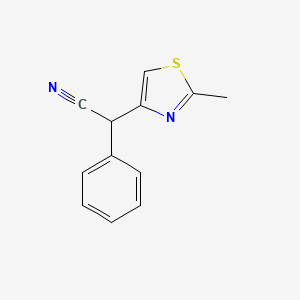
![1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4392790.png)